molecular formula C3H8O6S2 B1200699 Eprodisate CAS No. 21668-77-9

Eprodisate

Cat. No. B1200699
CAS RN: 21668-77-9
M. Wt: 204.2 g/mol
InChI Key: MGNVWUDMMXZUDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Eprodisate's synthesis details are not directly provided in the available literature; however, it is described as a negatively charged, sulfonated inhibitor of fibrillogenesis. Its development represents a significant achievement in targeting the pathological process of amyloidosis at the molecular level. The synthesis approach would typically involve the introduction of sulfonate groups into the molecule, enabling it to mimic the structure of GAGs and effectively compete for binding sites on serum amyloid A.

Molecular Structure Analysis

Eprodisate's molecular structure is characterized by its sulfonated design, which is essential for its function as a GAG mimetic. This structural feature allows eprodisate to interact with serum amyloid A, specifically targeting the GAG binding sites crucial for fibril formation. Although specific details of the molecular structure are not outlined in the provided sources, the emphasis on its sulfonated nature highlights the importance of this feature for its antiamyloidogenic activity.

Chemical Reactions and Properties

While specific chemical reactions involving eprodisate are not detailed in the available research, its primary chemical property of interest is its ability to undergo interactions with serum amyloid A through its sulfonated groups. This interaction is a competitive binding process, where eprodisate effectively prevents the attachment of amyloid A to GAGs, hindering the subsequent steps necessary for amyloid fibril formation and deposition in tissues.

Physical Properties Analysis

The available literature does not specify the physical properties of eprodisate, such as solubility or melting point. However, as an orally available disodium salt, eprodisate's solubility in water is implied, facilitating its administration and absorption in the treatment of AA amyloidosis.

Chemical Properties Analysis

Eprodisate's chemical properties are defined by its role as a GAG mimetic and its sulfonated, negatively charged molecular structure. These properties are crucial for its therapeutic mechanism, enabling it to bind to serum amyloid A and inhibit fibrillogenesis. The compound's effectiveness in this role is evidenced by its ability to slow the progression of renal disease in AA amyloidosis patients, as highlighted in clinical research.

For more information on eprodisate and its implications in AA amyloidosis treatment, refer to the following sources:

Scientific Research Applications

  • Eprodisate is known for its role in treating AA amyloidosis, a complication of chronic inflammatory conditions. It works by competitively binding to glycosaminoglycan binding sites on serum amyloid A (SAA), inhibiting the formation of glycosaminoglycan-amyloid fibril aggregates and thereby preventing amyloid deposits in organs like the kidneys (Eprodisate Disodium, 2020).

  • A key study demonstrated that Eprodisate slows the decline of renal function in AA amyloidosis. This was evidenced in a multicenter, randomized, double-blind, placebo-controlled trial, showing a lesser degree of disease worsening in patients treated with Eprodisate compared to those who received a placebo (Dember et al., 2007).

  • Another study discussed Eprodisate as a glycosaminoglycan (GAG) mimetic developed for treating AA amyloidosis. It binds to the GAG binding site on serum AA to prevent its interaction with GAG, thereby arresting amyloidosis. Clinical trials indicated that Eprodisate delayed the onset of renal failure in patients with renal involvement in AA amyloidosis (Revill, Serradell, & Bolós, 2006).

  • Further literature review highlighted Eprodisate's potential in treating AA amyloidosis, particularly focusing on its role as an inhibitor of fibrillogenesis. It binds to glycosaminoglycan binding sites on amyloid fibrils, targeting amyloid fibril polymerization and tissue deposition. The review underscored the need for confirmatory studies to establish Eprodisate's efficacy in AA amyloidosis-related renal disease (Manenti, Tansinda, & Vaglio, 2008).

  • A clinical review also supported the finding that Eprodisate may slow down progressive renal failure in patients with AA amyloidosis. It mentioned the need for further studies to confirm its role in treating renal amyloid disease (Rumjon, Coats, & Javaid, 2012).

Safety And Hazards

Eprodisate is toxic and contains a pharmaceutically active ingredient . It can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

propane-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVWUDMMXZUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048301
Record name Propane-1,3-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease.
Record name Eprodisate
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eprodisate

CAS RN

21668-77-9
Record name 1,3-Propanedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21668-77-9
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Record name Eprodisate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprodisate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Propane-1,3-disulfonic acid
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Record name 21668-77-9
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Record name EPRODISATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
461
Citations
LM Dember, PN Hawkins… - … England Journal of …, 2007 - Mass Medical Soc
… the efficacy and safety of eprodisate in patients with AA amyloidosis and kidney involvement. We randomly assigned 183 patients from 27 centers to receive eprodisate or placebo for 24 …
Number of citations: 304 www.nejm.org
A Rumjon, T Coats, MM Javaid - International journal of …, 2012 - Taylor & Francis
… Eprodisate is a sulfonated molecule with a structure similar to heparan sulfate. It competitively … awaited to clarify whether or not eprodisate has a place in treating renal amyloid disease. …
Number of citations: 38 www.tandfonline.com
L Manenti, P Tansinda, A Vaglio - Expert opinion on …, 2008 - Taylor & Francis
… Eprodisate binds to the glycosaminoglycan binding site on amyloid fibrils, thus targeting amyloid fibril polymerization and tissue deposition. Eprodisate has possible applicability to other …
Number of citations: 25 www.tandfonline.com
DV Quaranta, RR Weaver, KK Baumann… - … of Pharmacology and …, 2023 - ASPET
… We found that both heparin and eprodisate inhibited brain uptake of 125 I-CCL2 and 125 I-… We further show that the transport of both chemokines is inhibited by heparin and eprodisate, …
Number of citations: 4 jpet.aspetjournals.org
AD Rule, N Leung - Nature Clinical Practice Nephrology, 2007 - nature.com
… randomized on a 1:1 basis to receive oral eprodisate or placebo twice-daily, at least 1 h before or 2 h after a meal, for up to 2 years. Eprodisate was initiated at a dose of 800–2,400 mg/…
Number of citations: 2 www.nature.com
DV Quaranta, RR Weaver, KK Baumann… - … of Pharmacology and …, 2022 - ASPET
… We found that both heparin and eprodisate inhibited brain uptake of 125 I-CCL2 and 125 I-… We further show that the transport of both chemokines is inhibited by heparin and eprodisate, …
Number of citations: 2 jpet.aspetjournals.org
PE HR - Inpharma, 2006 - Springer
… eprodisate exerted a clinically and statistically significant treatment effect over placebo; patients receiving eprodisate … Furthermore, treatment with eprodisate was associated with a 30.1…
Number of citations: 0 link.springer.com
…, eprodisate for AA amyloidosis trial group - Amyloid, 2007 - Taylor & Francis
Objective. Amyloid A protein quantification in fat tissue is a new immunochemical method for detecting AA amyloidosis, a rare but serious disease. The objective was to assess …
Number of citations: 56 www.tandfonline.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… been on placebo for 2 years and were then switched to eprodisate for 1 year (p = 0.011). This … to eprodisate for 1 year also demonstrated improvement (14). An NDA for eprodisate was …
Number of citations: 6 access.portico.org
D Garceau, H Lachmann, T Sablinski… - XIIIth International … - researchgate.net
… in 183 AA patients, eprodisate administered for 2 years reduced the risk … Eprodisate appeared to be safe and well tolerated in AA patients. To confirm the safety and efficacy of eprodisate…
Number of citations: 0 www.researchgate.net

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